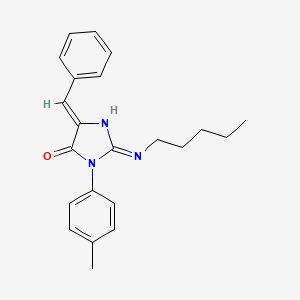methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B13377688.png)
6-amino-5-[[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl](2-chlorophenyl)methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its pyrimidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the amino and methylsulfanyl groups. Key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents such as ammonia or amines in the presence of catalysts.
Addition of Methylsulfanyl Groups: Thiolation reactions using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable catalysts.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives of the pyrimidinone core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino and methylsulfanyl groups allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone
- 6-amino-5-[4-amino-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(ethylsulfanyl)-4(3H)-pyrimidinone
Uniqueness
The uniqueness of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H17ClN6O2S2 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
4-amino-5-[(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H17ClN6O2S2/c1-27-16-21-12(19)10(14(25)23-16)9(7-5-3-4-6-8(7)18)11-13(20)22-17(28-2)24-15(11)26/h3-6,9H,1-2H3,(H3,19,21,23,25)(H3,20,22,24,26) |
InChIキー |
MCIKLEWYCKUFNR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2Cl)C3=C(N=C(NC3=O)SC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-N'-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea](/img/structure/B13377605.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377619.png)
![5-Benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13377622.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B13377632.png)

![N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide](/img/structure/B13377639.png)
![5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B13377645.png)
![7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile](/img/structure/B13377659.png)
![(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13377664.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B13377671.png)
![ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377673.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377683.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B13377696.png)
